二苯甲酰-2-氯乙醚

描述

Catalytic Enantioselective Carbon-Oxygen Bond Formation

The synthesis of benzylic ethers, such as Benzhydryl 2-chloroethyl ether, is a significant area of study due to their prevalence in bioactive molecules and utility as intermediates in organic chemistry. A novel approach to the enantioselective synthesis of benzylic ethers has been described, utilizing chiral phosphine-catalyzed coupling of γ-aryl-substituted alkynoates and alcohols. This method features an internal redox reaction where the benzylic position is oxidized with good enantioselectivity, and the alkyne is reduced to the alkene .

Efficient Copper-Catalyzed Benzylic Amidation

Benzylic hydrocarbons, which are structurally related to Benzhydryl 2-chloroethyl ether, can be selectively converted to sulfonamides using a copper-catalyzed reaction with chloramine-T. This process also allows for the alpha-amidation of ethers, demonstrating the versatility of benzylic compounds in chemical reactions .

Stereospecific Debenzylative Cycloetherification

The reactivity of benzyl ether protected compounds, which are structurally similar to Benzhydryl 2-chloroethyl ether, has been explored through stereospecific cyclisation reactions. These reactions result in the formation of tetrahydrofurans with inversion of configuration at the allylic position, indicating the potential for complex transformations involving benzhydryl ethers .

Reactions with Benzyl Chloromethyl Ether

Benzhydryl 2-chloroethyl ether may undergo reactions similar to those observed with benzyl chloromethyl ether. In the presence of samarium(II) iodide, carbonyl compounds react with benzyl chloromethyl ether to yield addition products that can be converted into 1,2-diols. This showcases the reactivity of benzhydryl ethers in the presence of metal catalysts .

Facile Synthesis of Symmetrical Bis(benzhydryl)ethers

The synthesis of symmetrical bis(benzhydryl)ethers, which are related to Benzhydryl 2-chloroethyl ether, has been achieved under solvent-free conditions using p-toluenesulfonyl chloride. This method emphasizes operational simplicity and high product yields, highlighting the efficiency of synthesizing benzhydryl ethers without the use of solvents .

Synthesis of Azolylethyl Benzhydryl Ethers

Azolylethyl benzhydryl ethers, analogs of diphenhydramine, have been synthesized through the reaction of diphenylmethyl halide with 2-(azol-1-yl)ethanol. This method provides insight into the synthesis of benzhydryl ether derivatives and their potential pharmaceutical applications .

Two-Photon Chemistry in the Laser Jet

The photoionization of the diphenylmethyl radical, which is structurally related to Benzhydryl 2-chloroethyl ether, has been studied under laser jet conditions. This research demonstrates the potential for multi-photon reactions involving benzhydryl compounds, which could lead to novel synthetic pathways .

Novel Synthesis of Benzyl Ethers

Benzyl ethers, which share a functional group with Benzhydryl 2-chloroethyl ether, have been synthesized using a novel approach involving chloro(phenylmethylene)dimethylammonium chloride and sodium hydrogen telluride. This method provides an alternative route for the synthesis of benzyl ethers, which may be applicable to benzhydryl ethers as well .

Preparation of Benzhydryl Ethers with a Clean Catalyst

A new procedure for the preparation of benzhydryl ethers using Fe2(SO4)3·xH2O as a clean catalyst has been reported. This method allows for the efficient reaction of benzhydrol with various alcohols, yielding benzhydryl ethers with high yields and minimal environmental impact due to the clean catalyst and atom economy of the reaction .

科学研究应用

对称双(二苯甲酰)醚的合成

二苯甲酰-2-氯乙醚用于对称双(二苯甲酰)醚的合成 . 该过程直接从相应的二苯甲醇开始,使用催化量的对甲苯磺酰氯进行 . 该方法简单、高效且经济 .

生物潜力

二苯甲酰-2-氯乙醚中的二苯甲酰醚部分是自然界中广泛存在的关键结构单元,也是许多具有重要生物潜力的分子的关键结构单元 .

临床应用

含有二苯甲酰醚部分的分子,如二苯甲酰-2-氯乙醚,具有潜在的临床应用 . 它们存在于显示治疗活性的新的化学实体中 .

药理潜力

含有二苯甲酰醚部分的化合物表现出多种药理潜力。 这些包括非核苷逆转录酶抑制 、抗疟疾和抗锥虫作用 、单胺摄取抑制、抗抑郁和抗帕金森病活性 以及抗组胺

安全和危害

Benzhydryl 2-chloroethyl ether is flammable and its containers may explode when heated. Its vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with eyes, skin, or clothing. If swallowed, immediate medical assistance should be sought .

属性

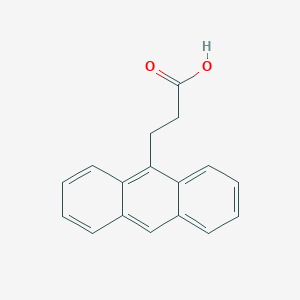

IUPAC Name |

[2-chloroethoxy(phenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClO/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVASENTCOLNJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186341 | |

| Record name | Benzhydryl 2-chloroethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32669-06-0 | |

| Record name | Benzhydryl 2-chloroethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032669060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzhydryl 2-chloroethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde](/img/structure/B134805.png)